![molecular formula C18H28N2O2 B6142944 tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate CAS No. 1315366-96-1](/img/structure/B6142944.png)
tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate
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Overview
Description
“tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate” is a chemical compound with the CAS Number: 1315366-96-1 . It has a molecular weight of 214.31 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for the compound is1S/C11H22N2O2/c1-8-5-9 (7-12-6-8)13-10 (14)15-11 (2,3)4/h8-9,12H,5-7H2,1-4H3, (H,13,14)
. This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored at 4°C and protected from light .Scientific Research Applications
- Application : It plays a crucial role in the palladium-catalyzed synthesis of N-Boc-protected anilines. These anilines find applications in medicinal chemistry, as they serve as intermediates for various pharmaceutical compounds .
- Application : tert-Butyl carbamate has been used in the synthesis of tetrasubstituted pyrroles. These pyrroles can be functionalized with ester or ketone groups at the C-3 position, expanding their potential applications in drug discovery and materials science .
- Application : For instance, it plays a role in the synthesis of ®-tert-butyl benzyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B. Jaspine B exhibits cytotoxic activity against several human carcinoma cell lines .
- Application : Researchers explore its potential as a substrate or protecting group in enzymatic reactions. Understanding its interactions with enzymes can lead to innovative biocatalytic applications .
- Application : tert-Butyl carbamate could be incorporated into prodrugs or polymer-based drug carriers. Its controlled hydrolysis can release active compounds at specific sites, enhancing therapeutic efficacy .
- Application : It can be incorporated into polymer backbones or side chains to modify material properties, such as solubility, stability, or reactivity. Researchers explore its use in designing novel materials .
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
Synthesis of Tetrasubstituted Pyrroles
Natural Product Synthesis
Biocatalysis and Enzyme Engineering
Drug Delivery Systems
Materials Science and Polymer Chemistry
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-10-16(19-17(21)22-18(2,3)4)13-20(11-14)12-15-8-6-5-7-9-15/h5-9,14,16H,10-13H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMHWWZDAXHISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301129404 |
Source
|
Record name | Carbamic acid, N-[5-methyl-1-(phenylmethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-benzyl-5-methylpiperidin-3-yl)carbamate | |
CAS RN |
1315366-96-1 |
Source
|
Record name | Carbamic acid, N-[5-methyl-1-(phenylmethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1315366-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[5-methyl-1-(phenylmethyl)-3-piperidinyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301129404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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